Protirelin
Overview
Description
Protirelin, also known as Thyrotropin-Releasing Hormone (TRH), is a tripeptide amide secreted by the hypothalamus of mammals. It plays a significant role in neuromodulation within the extrahypothalamic nervous system and has been investigated for its potential in treating conditions like amyotrophic lateral sclerosis (ALS) (Miller & Warnick, 1989).
Synthesis Analysis
Protirelin's synthesis involves a combination of peptide synthesis techniques. The importance of the pro-sequence in guiding the folding of proteins like subtilisin, a serine protease, highlights the complexity of synthesizing biologically active peptides. This pro-sequence facilitates the correct folding of the catalytic domain, indicating a similar requirement might exist for the synthesis of active Protirelin peptides (Ikemura, Takagi, & Inouye, 1987).
Molecular Structure Analysis
The structural analysis of Protirelin, while not directly available, can be inferred from studies on similar peptides. The pro-sequence's role in the folding of peptides into their active forms suggests that Protirelin's structure is also crucial for its biological function. Studies on subtilisin's pro-sequence have shown that it does not fold autonomously but acquires a stable structure in the context of the entire molecule, suggesting a similar behavior could be expected from Protirelin (Ohta et al., 1991).
Chemical Reactions and Properties
Protirelin's chemical properties, such as its reaction to enzymatic cleavage and resistance to proteolytic enzymes, are inferred from its peptide nature and the presence of proline. Proline-specific peptidases, which cleave peptide bonds involving proline residues, could potentially interact with Protirelin, affecting its stability and activity (Yaron & Naider, 1993).
Physical Properties Analysis
The physical properties of Protirelin, including its solubility, stability under various conditions, and interaction with biological membranes, are essential for its function as a neuromodulator and therapeutic agent. Its tripeptide structure, with specific emphasis on the role of proline residues, suggests that it may exhibit unique folding and stability characteristics important for its interaction with receptors (Glaves et al., 2008).
Chemical Properties Analysis
The reactivity of Protirelin with other molecules, its stability in biological environments, and its susceptibility to enzymatic degradation are crucial for understanding its therapeutic potential and biological function. The presence of a proline residue could confer resistance to certain peptidases, affecting its biological half-life and activity (Borza, Tatum, & Morgan, 1996).
Scientific Research Applications
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Neuromodulation
- Field : Neuropharmacology
- Application : Protirelin, also known as Thyrotropin-releasing hormone (TRH), has been identified as a potent neuromodulator with therapeutic potential . It has been demonstrated that TRH and its receptors are widely distributed within the CNS and in peripheral organs .
- Method : The pharmacologic use of TRH may prove to have great potential . It has been suggested that TRH has more universal functions as a neuromodulator .
- Results : The numerous pharmacologic effects of this substance include potent actions on autonomic, somatic, and behavioral systems . These properties of TRH are independent of its pituitary-thyroid involvement .
-
Thyroid/Pituitary Abnormalities
- Field : Endocrinology
- Application : Protirelin has potential implications in thyroid/pituitary abnormalities .
- Method : Protirelin stimulates the release of thyroid-stimulating hormone from the anterior pituitary . It may potentially also increase prolactin release .
- Results : The peptide has been suggested to increase TSH levels rapidly, peaking, then proceeding to decline more slowly, returning to baseline levels after about three hours .
-
Spinocerebellar Degeneration (SCD)
- Field : Neurology
- Application : Protirelin has been evaluated in the context of spinocerebellar degeneration (SCD), a group of progressive neurodegenerative disorders affecting the spinal cord and cerebellum .
- Method : The potential efficacy of the peptide within the context of SCD was assessed using the Scale for the Assessment and Rating of Ataxia (SARA) and the International Cooperative Ataxia Rating Scale (ICARS) .
- Results : Data from both these scoring matrices may indicate the effectiveness of Protirelin in ameliorating SCD .
-
Diagnosis of Thyroid Gland Functions
- Field : Endocrinology
- Application : Protirelin has been explored by researchers within the diagnosis of thyroid gland functions . This may potentially be due to chemical signaling among the hypothalamus, pituitary, and thyroids .
- Method : Protirelin appears to stimulate the release of thyroid-stimulating hormone from the anterior pituitary . Additionally, it may potentially also increase prolactin release .
- Results : The peptide has been suggested to increase TSH levels rapidly, peaking, then proceeding to decline more slowly, returning to baseline levels after about three hours .
-
Neurological Disorders
- Field : Neurology
- Application : Protirelin has been suggested to hold potential within the context of various neurological disorders, including intractable epilepsy .
- Method : The potential efficacy of Protirelin within the context of these disorders is still under investigation .
- Results : While the results are not yet conclusive, the research indicates that Protirelin may have a role in the treatment of these conditions .
-
Central Nervous System (CNS) Disorders
- Field : Neurology
- Application : Protirelin has potential within the context of conditions such as brain and spinal injuries, as well as CNS disorders like schizophrenia, Alzheimer’s disease, epilepsy, amyotrophic lateral sclerosis, Parkinson’s disease, depression, shock, and ischemia .
- Method : The potential efficacy of Protirelin within the context of these disorders is still under investigation .
- Results : While the results are not yet conclusive, the research indicates that Protirelin may have a role in the treatment of these conditions .
Safety And Hazards
properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSAINXGIQZQOO-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53935-32-3 (1:1 tartrate), 56267-12-0 (tartrate monohydrate salt/solvate) | |
Record name | Protirelin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |
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DSSTOX Substance ID |
DTXSID0023533 | |
Record name | TSH-releasing hormone | |
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Molecular Weight |
362.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Transferrin | |
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Product Name |
Protirelin | |
CAS RN |
24305-27-9, 117217-40-0, 11096-37-0 | |
Record name | TSH-releasing hormone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24305-27-9 | |
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Record name | Protirelin [USAN:INN:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PR 546 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117217400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protirelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09421 | |
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Record name | Transferrin | |
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Record name | TSH-releasing hormone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023533 | |
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Record name | Protirelin | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.934 | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.186 | |
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Record name | PROTIRELIN | |
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